3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid: This compound has a similar structure but with a different position of the trifluoromethyl group.
3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid: This compound features a chloro group in addition to the trifluoromethyl group, altering its chemical properties.
Uniqueness
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Biological Activity
3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid, commonly referred to as compound 1, is an amino acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to the presence of a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H13F3N2O2
- CAS Number : 773125-92-1
- Molar Mass : 298.26 g/mol
- Structure : The compound features a furan ring substituted with a trifluoromethyl phenyl group, contributing to its unique chemical reactivity and biological activity.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that compound 1 exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tryptophan hydroxylase type I (TPH1), which plays a crucial role in serotonin synthesis. This inhibition could have implications for treating mood disorders and obesity .
- Modulation of Gene Expression : In vitro studies have demonstrated that compound 1 can alter the expression levels of key genes involved in lipid metabolism. It has been observed to downregulate lipogenic genes such as Fasn and Srebp1c during adipocyte differentiation, suggesting potential applications in obesity management .
- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thus exerting protective effects against oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compound 1:
Activity | Concentration | Effect | Reference |
---|---|---|---|
TPH1 Inhibition | 100 µM | 64% inhibition | |
Lipogenic Gene Expression | N/A | Downregulation of Fasn and Srebp1c | |
Antioxidant Potential | Variable | Scavenging of free radicals |
Case Studies
Several research studies have explored the pharmacological potential of compound 1:
- Study on Obesity and Metabolic Disorders : A study investigated the effects of compound 1 on high-fat diet-induced obesity in mice. The results indicated that administration led to significant weight reduction and improved metabolic profiles, supporting its role as a potential therapeutic agent for obesity .
- Neuroprotective Effects : Another study evaluated the neuroprotective properties of compound 1 in models of neurodegeneration. The findings suggested that it could mitigate neuronal damage through its antioxidant properties and modulation of neuroinflammatory pathways .
Properties
CAS No. |
773125-92-1 |
---|---|
Molecular Formula |
C14H12F3NO3 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20) |
InChI Key |
LIYKGWPKONBQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
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